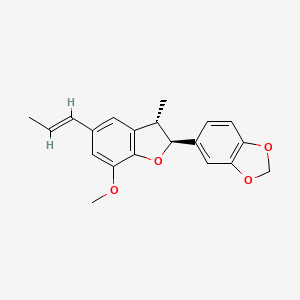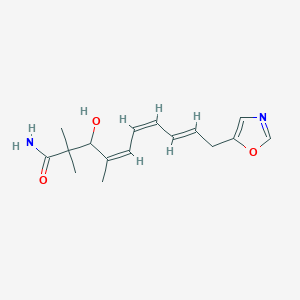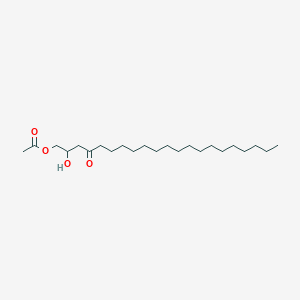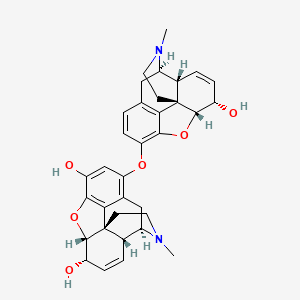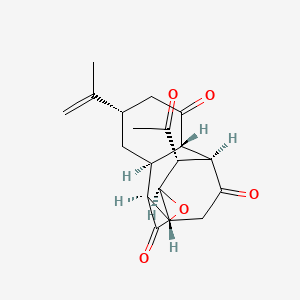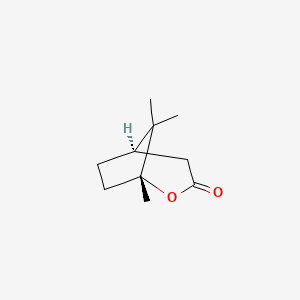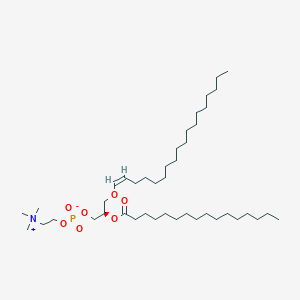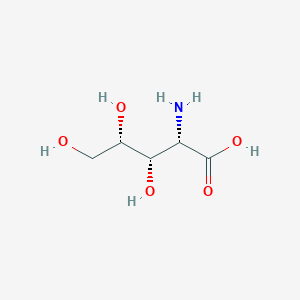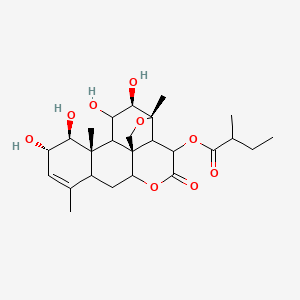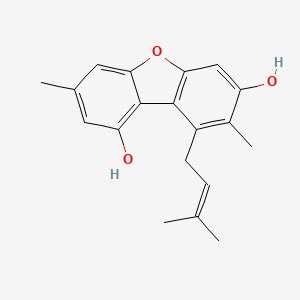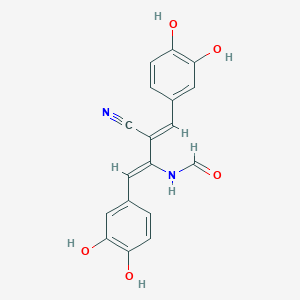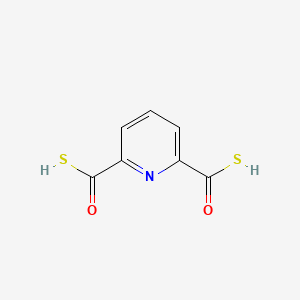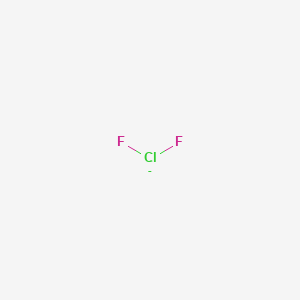
Difluorochlorate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluorochlorate(1-) is a halohalide.
Applications De Recherche Scientifique
Selective Difluoromethylation and Monofluoromethylation Reactions
Fluorine atoms, including difluoromethyl and monofluoromethyl groups, are integral in life science and materials science-related applications. Difluoromethylation methods are crucial for developing CF(2)H- and CH(2)F-containing pharmaceuticals and agrochemicals. Selective difluoromethylation, which introduces CF(2)H and CH(2)F groups into organic molecules, is a key synthetic method due to its straightforward nature (Hu, Zhang, & Wang, 2009).
Electrophilic Fluorination with Selectfluor
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor, is a vital electrophilic fluorinating reagent. Its use as an effective route in electrophilic fluorination, which is essential for incorporating fluorine into organic molecules, is a significant area in synthetic and structural aspects of organofluorine compounds (Singh & Shreeve, 2004).
Synthesis of (1,1-Difluoroethyl)arenes
The difluoroethyl group (CF2CH3) is particularly interesting as it mimics the steric and electronic features of a methoxy group, bringing beneficial effects to target molecules. Methods for synthesizing (1,1-difluoroethyl)arenes, involving nucleophilic, electrophilic, and free radical fluorination or 1,1-difluoroethylation reactions, are essential in this domain (Li et al., 2018).
Chlorodifluoromethane-Triggered Formation of Difluoromethylated Arenes
Chlorodifluoromethane is an ideal difluoromethylating reagent, especially in forming difluoromethylated aromatic compounds significant in pharmaceuticals, agrochemicals, and materials. The palladium-catalyzed method of coupling Chlorodifluoromethane with arylboronic acids and esters represents a highly efficient way to generate difluoromethylated arenes (Feng et al., 2017).
Difluoroalkylation via Transition-Metal Catalysis
Difluoroalkylated compounds, due to the unique characteristics of the difluoromethylene (CF2) group, have a remarkable role in life and materials sciences. Transition-metal-catalyzed cross-coupling using difluoroalkyl halides as fluoroalkyl sources has become a pivotal strategy in synthesizing these compounds, offering efficient routes to a diverse range of difluoroalkylated (hetero)arenes (Feng, Xiao, & Zhang, 2018).
Aromatic Trifluoromethylation with Metal Complexes
Trifluoromethylated aromatic compounds, a major class of selectively fluorinated compounds, are critical in pharmaceuticals and agrochemicals. The development of new methods for the selective introduction of fluorine and fluorine-containing groups into organic molecules has been a key area of research, particularly involving metal complexes (Tomashenko & Grushin, 2011).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental biodegradability of polyfluoroalkyl chemicals, including perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), is a critical area of study. Understanding their degradation pathways, half-lives, and potential defluorination is essential for evaluating their environmental fate and effects (Liu & Avendaño, 2013).
Propriétés
Nom du produit |
Difluorochlorate(1-) |
|---|---|
Formule moléculaire |
ClF2- |
Poids moléculaire |
73.45 g/mol |
InChI |
InChI=1S/ClF2/c2-1-3/q-1 |
Clé InChI |
WONOLTWTXSUXQB-UHFFFAOYSA-N |
SMILES canonique |
F[Cl-]F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



